2-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1H-indole is a chemical compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a sulfonyl group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1H-indole typically involves multiple steps, starting with the preparation of the trifluoromethoxyphenyl sulfonyl chloride. This intermediate is then reacted with indole under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides .
Scientific Research Applications
2-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as electrochromic devices
Mechanism of Action
The mechanism of action of 2-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1H-indole involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and proteins. The sulfonyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
- 2-((4-(Trifluoromethoxy)phenyl)sulfonyl)aminoethyl dihydrogen phosphate
- 4-(Trifluoromethoxy)phenylboronic acid
- Trifluoromethyl ethers
Comparison: Compared to similar compounds, 2-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1H-indole is unique due to its indole moiety, which imparts additional biological activity and chemical reactivity. The presence of the trifluoromethoxy group further enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C15H10F3NO3S |
---|---|
Molecular Weight |
341.3 g/mol |
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]sulfonyl-1H-indole |
InChI |
InChI=1S/C15H10F3NO3S/c16-15(17,18)22-11-5-7-12(8-6-11)23(20,21)14-9-10-3-1-2-4-13(10)19-14/h1-9,19H |
InChI Key |
QNFKOJDPNPIWSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.